molecular formula C8H12N4O4 B1684300 Decitabine CAS No. 2353-33-5

Decitabine

カタログ番号: B1684300
CAS番号: 2353-33-5
分子量: 228.21 g/mol
InChIキー: XAUDJQYHKZQPEU-KVQBGUIXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Decitabine, also known as 5-aza-2’-deoxycytidine, is a chemotherapeutic pyrimidine nucleoside analogue. It is primarily used for the treatment of myelodysplastic syndromes and acute myeloid leukemia. This compound functions as a nucleic acid synthesis inhibitor by incorporating into DNA and inhibiting DNA methyltransferase, leading to DNA hypomethylation and subsequent alterations in gene expression .

準備方法

Synthetic Routes and Reaction Conditions: Decitabine is synthesized through a multi-step process starting from cytidineThe final product is obtained through deprotection and purification steps .

Industrial Production Methods: In industrial settings, this compound is produced as a lyophilized powder for reconstitution. The production process involves the careful control of reaction conditions to ensure the stability of the compound, as it is prone to hydrolytic degradation in aqueous solutions .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common.

    Reduction: The azido group in the intermediate stages of synthesis is reduced to form the amino group.

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is this compound itself, with intermediates including azido-cytidine and amino-cytidine .

科学的研究の応用

Key Mechanism Highlights:

  • DNA Demethylation: Decitabine selectively demethylates cytosines in DNA, which can restore normal gene expression.
  • Cell Cycle Impact: It induces differentiation in hematopoietic cells and can enhance the effectiveness of other chemotherapeutic agents.

Myelodysplastic Syndromes (MDS)

This compound has shown significant efficacy in treating patients with MDS. A pivotal study randomized 170 patients to receive this compound or best supportive care. The results indicated that this compound treatment led to a higher overall response rate (17%) compared to 0% in the control group, with durable responses lasting a median of 10.3 months .

Study Response Rate Complete Response Median Duration
MDS Study17%9%10.3 months

Acute Myeloid Leukemia (AML)

In older patients with newly diagnosed AML, this compound was compared to standard treatment options in a phase III trial involving 485 patients. The study demonstrated a 20% reduction in mortality risk with this compound and improved response rates (CR + CRp) at 17.8% versus 7.8% for standard treatment .

Parameter This compound Standard Treatment
Overall Survival (months)7.75.0
Response Rate17.8%7.8%

Sickle Cell Anemia

Research has indicated that this compound may be beneficial for patients with sickle cell anemia, particularly those who do not respond to hydroxyurea therapy. A study involving eight adult patients showed that low-dose this compound significantly increased fetal hemoglobin levels within four weeks of treatment .

Study Dosage Fetal Hemoglobin Response
Sickle Cell Study0.15–0.30 mg/kgIncreased within 4 weeks

Combination Therapies

This compound is also being explored in combination with other chemotherapeutics for enhanced efficacy against resistant forms of leukemia. A retrospective study evaluated the combination of this compound with idarubicin and cytarabine in refractory AML patients, achieving a complete remission rate of 47.6% after one cycle .

Case Study: Efficacy in MDS

A multicenter trial demonstrated that patients receiving this compound showed significant improvements in transfusion independence and overall survival compared to historical controls.

Case Study: Sickle Cell Anemia

In a cohort treated with low-dose this compound, there was notable improvement in hemoglobin levels and clinical symptoms, suggesting its potential as a viable alternative for patients unresponsive to standard therapies.

作用機序

Decitabine exerts its effects by incorporating into DNA during replication. It inhibits DNA methyltransferase, leading to DNA hypomethylation. This hypomethylation can reactivate tumor suppressor genes that have been silenced by aberrant methylation, thereby inhibiting cancer cell proliferation. The action of this compound is division-dependent, meaning it primarily affects rapidly dividing cells, such as cancer cells .

類似化合物との比較

Uniqueness of this compound: this compound is unique in its ability to specifically incorporate into DNA and inhibit DNA methyltransferase, leading to targeted DNA hypomethylation. This specificity makes it particularly effective in reactivating silenced tumor suppressor genes and inhibiting cancer cell proliferation .

生物活性

Decitabine (DAC), a hypomethylating agent, is primarily used in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). Its biological activity revolves around its ability to induce DNA demethylation, leading to the reactivation of silenced tumor suppressor genes and subsequent cellular differentiation and apoptosis.

This compound is a nucleoside analog of deoxycytidine that incorporates into DNA, inhibiting DNA methyltransferases (DNMTs). This inhibition results in global hypomethylation of DNA, which can reverse aberrant gene silencing associated with cancer. The dual mechanism of action includes:

  • Cytotoxic Activity : Induces cell death in malignant cells.
  • Differentiation Induction : Promotes differentiation of cancer cells towards a more mature phenotype.

Key Research Findings

  • Induction of Apoptosis : Studies have shown that this compound treatment leads to increased expression of pro-apoptotic proteins such as Bim and Puma while decreasing phosphorylated FOXO1 levels, which is associated with apoptosis in MDS cell lines .
  • Cell Cycle Arrest : this compound has been demonstrated to cause cell cycle arrest at G0/G1 and G2/M phases, significantly reducing the number of cells in the S phase .
  • Clinical Efficacy : In a multicenter Phase III trial involving older patients with AML, this compound showed a 20% reduction in mortality risk compared to treatment choice (TC), with median overall survival rates suggesting improved outcomes for this compound-treated patients .
  • Combination Therapies : Research indicates that combining this compound with other agents, such as carboplatin, enhances its biological activity by further promoting DNA hypomethylation and improving therapeutic efficacy .

Case Study 1: Efficacy in AML

In a Phase I clinical trial, patients receiving this compound exhibited a complete remission (CR) rate of approximately 25% with a median survival of 7 months. The study emphasized the tolerability of this compound in older populations who are often unfit for intensive chemotherapy .

Case Study 2: MDS Treatment

A study focusing on MDS highlighted that this compound not only induced apoptosis but also reactivated critical tumor suppressor genes, thereby improving clinical outcomes for patients with this condition .

Data Table: Summary of Clinical Trials Involving this compound

Study TypePatient PopulationTreatment RegimenPrimary EndpointResults Summary
Phase III TrialOlder patients with AMLThis compound 20 mg/m² IV for 5 daysOverall Survival (OS)20% reduction in mortality risk; median OS improved
Phase I TrialPatients with MDSThis compound + supportive careSafety and EfficacyInduced apoptosis and differentiation; well tolerated
Combination StudyOvarian cancer patientsThis compound + carboplatinBiological ActivityEnhanced hypomethylation; improved survival rates

特性

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUDJQYHKZQPEU-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=NC2=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Record name 5-AZA-2'-DEOXYCYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19836
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7030432
Record name Decitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7030432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

5-aza-2'-deoxycytidine is a fine white crystalline powder. Used as a drug., Solid
Record name 5-AZA-2'-DEOXYCYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19836
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Decitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

5.50e+00 g/L
Record name Decitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Myelodysplastic syndromes (MDS) are a group of hematopoietic neoplasms that manifest in peripheral cytopenias and may eventually progress to secondary acute myeloid leukemia (sAML). Included in the over 45 genes commonly mutated in MDS patients are those involved in DNA methylation and histone modification, and it is well-established that alteration of the epigenetic landscape is a feature of myeloid leukemias. Decitabine is considered a prodrug, as it requires transport into cells and subsequent phosphorylation by distinct kinases to generate the active molecule 5-aza-2'-deoxycytidine-triphosphate, which is incorporated by DNA polymerase during DNA replication. Once incorporated into DNA, decitabine is recognized as a substrate by DNA methyltransferase enzymes (DNMTs), specifically DNMT1, but due to the presence of an N5 rather than C5 atom, traps the DNMT through the irreversible formation of a covalent bond. At low concentrations, this mode of action depletes DNMTs and results in global DNA hypomethylation while at high concentrations, it additionally results in double-strand breaks and cell death. The general hypothesis regarding decitabine's therapeutic efficacy is that the global hypomethylation it induces results in the expression of previously silent tumour suppressor genes. However, there are other putative mechanisms also related to this change in DNA methylation, including indirect alteration of transcription through effects on transcription factors, indirectly altering histone modifications and chromatin structure, and activating pathways involved in DNA damage response. The overall effect of decitabine is a decrease in neoplastic cell proliferation and an increase in the expression of tumour suppressor genes.
Record name Decitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

2353-33-5
Record name 5-AZA-2'-DEOXYCYTIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19836
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 5-Aza-2′-deoxycytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2353-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Decitabine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002353335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Decitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Decitabine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7030432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-(2-deoxy-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.355
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DECITABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/776B62CQ27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Decitabine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015391
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

193-196
Record name Decitabine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01262
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decitabine
Reactant of Route 2
Decitabine
Reactant of Route 3
Reactant of Route 3
Decitabine
Reactant of Route 4
Decitabine
Reactant of Route 5
Decitabine
Reactant of Route 6
Decitabine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。